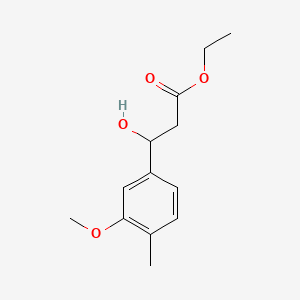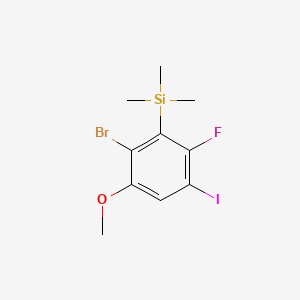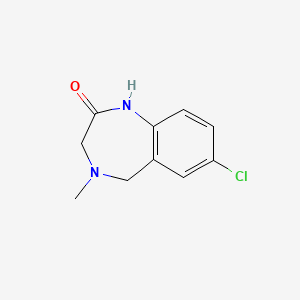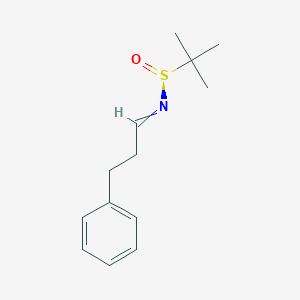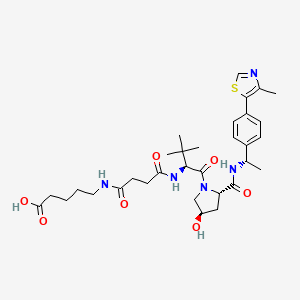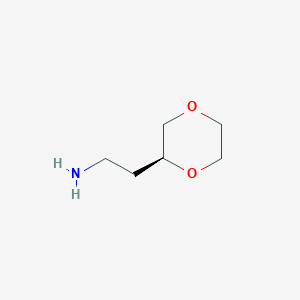
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is a chiral amine compound featuring a dioxane ring. Chiral amines are important in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their biological activity and ability to act as building blocks for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine typically involves the following steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols.
Introduction of the Amino Group: This step often involves nucleophilic substitution reactions where an appropriate leaving group is replaced by an amine.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a chiral building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Possible applications in drug development, particularly for chiral drugs.
Industry: Use in the production of agrochemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-(1,4-Dioxan-2-YL)ethan-1-amine would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The dioxane ring and amino group are likely key functional groups involved in these interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(1,4-Dioxan-2-YL)ethan-1-amine: The enantiomer of the compound, which may have different biological activity.
2-(1,4-Dioxan-2-YL)ethanol: A related compound with an alcohol group instead of an amine.
1,4-Dioxane: The parent compound, lacking the ethan-1-amine side chain.
Uniqueness
(S)-2-(1,4-Dioxan-2-YL)ethan-1-amine is unique due to its chiral nature and the presence of both a dioxane ring and an amino group. These features make it a valuable compound for various applications, particularly in the synthesis of chiral molecules.
For detailed and specific information, consulting scientific literature and databases is recommended
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
2-[(2S)-1,4-dioxan-2-yl]ethanamine |
InChI |
InChI=1S/C6H13NO2/c7-2-1-6-5-8-3-4-9-6/h6H,1-5,7H2/t6-/m0/s1 |
Clave InChI |
WEHDGOQZWAEHDK-LURJTMIESA-N |
SMILES isomérico |
C1CO[C@H](CO1)CCN |
SMILES canónico |
C1COC(CO1)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 3-methyl-1-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14030383.png)
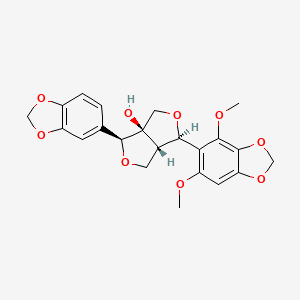
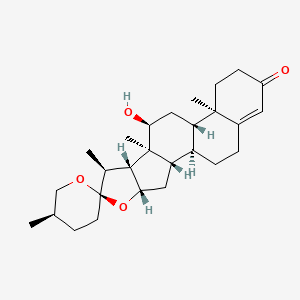
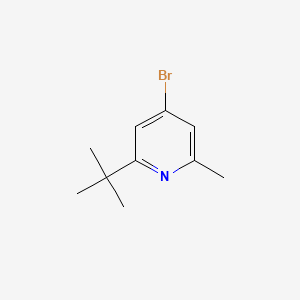
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]acetic acid](/img/structure/B14030413.png)
